4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzenesulfonamide group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonamide and fluorophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonamide Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using 4-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzenesulfonamide and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonamidomethyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 4-(benzenesulfonamidomethyl)-N-(4-bromophenyl)piperidine-1-carboxamide
- 4-(benzenesulfonamidomethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-19(24)23-12-10-15(11-13-23)14-21-27(25,26)18-4-2-1-3-5-18/h1-9,15,21H,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAVHKEOFORIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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